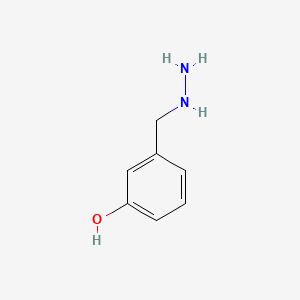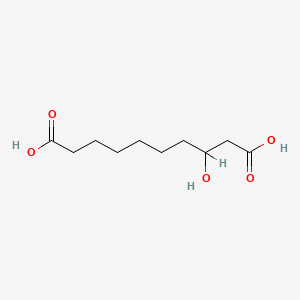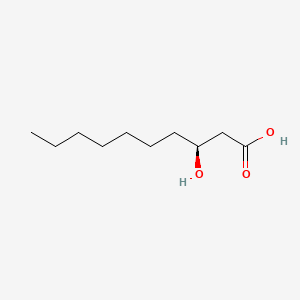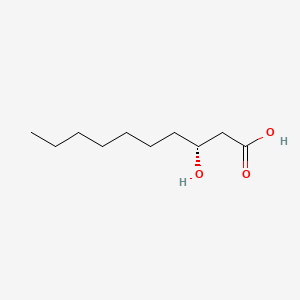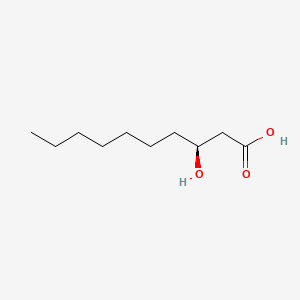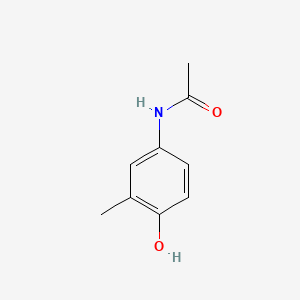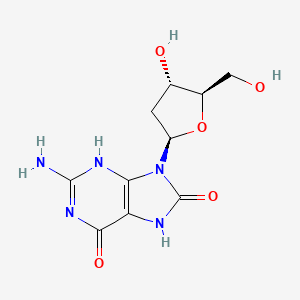
8-ヒドロキシ-2'-デオキシグアノシン
概要
説明
8-Hydroxy-2’-Deoxyguanosine is a modified nucleoside that results from the oxidative damage of DNA. It is formed when reactive oxygen species attack the guanine base in DNA, leading to the formation of 8-hydroxyguanine. This compound is widely recognized as a biomarker for oxidative stress and DNA damage, which are implicated in various diseases, including cancer and neurodegenerative disorders .
科学的研究の応用
8-Hydroxy-2’-Deoxyguanosine is extensively used in scientific research as a biomarker for oxidative stress and DNA damage. Its applications include:
Chemistry: Studying the mechanisms of oxidative DNA damage and repair.
Biology: Investigating the role of oxidative stress in aging and disease.
Medicine: Assessing the risk of cancer and other diseases related to oxidative DNA damage.
Industry: Monitoring environmental and occupational exposure to oxidative stress-inducing agents
Safety and Hazards
将来の方向性
The prognostic value of 8-OHdG expression in patients with cancer is still unclear . More research is needed to determine whether the expression level of 8-OHdG can be used as a biomarker for the prognosis of all human cancers . Furthermore, it is needed to define background ranges for 8-OHdG, to use it as a measure of oxidative stress overproduction .
作用機序
The mechanism of action of 8-Hydroxy-2’-Deoxyguanosine involves its formation through the attack of reactive oxygen species on the guanine base in DNA. This leads to the formation of 8-hydroxyguanine, which can mispair with adenine during DNA replication, resulting in G→T transversions. These mutations are implicated in carcinogenesis and other diseases .
生化学分析
Biochemical Properties
8-Hydroxy-2’-deoxyguanosine is known to interact with various enzymes, proteins, and other biomolecules. It is a product of oxidative damage to 2’-deoxyguanosine, and its formation can cause G:C—T:A mispairing mutations . This mutation is considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .
Cellular Effects
8-Hydroxy-2’-deoxyguanosine has significant effects on various types of cells and cellular processes. It influences cell function by causing mutations in the DNA, which can impact cell signaling pathways, gene expression, and cellular metabolism . High levels of 8-Hydroxy-2’-deoxyguanosine have been detected in almost all cancers, making it one of the best-characterized phenotypes in cancers .
Molecular Mechanism
At the molecular level, 8-Hydroxy-2’-deoxyguanosine exerts its effects through binding interactions with biomolecules and changes in gene expression. The formation of 8-Hydroxy-2’-deoxyguanosine on DNA can cause G:C—T:A mispairing mutations . This mutation is considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .
Temporal Effects in Laboratory Settings
The effects of 8-Hydroxy-2’-deoxyguanosine change over time in laboratory settings. It has been observed that the levels of 8-Hydroxy-2’-deoxyguanosine in animal samples exposed to certain conditions increase every week
Dosage Effects in Animal Models
The effects of 8-Hydroxy-2’-deoxyguanosine vary with different dosages in animal models. For example, in a study of horses with recurrent airway obstruction, greater mitochondrial 8-Hydroxy-2’-deoxyguanosine was associated with increased odds of obstructive coronary artery disease .
Metabolic Pathways
8-Hydroxy-2’-deoxyguanosine is involved in various metabolic pathways. It is a product of oxidative damage to 2’-deoxyguanosine, and its formation can cause G:C—T:A mispairing mutations . This mutation is considered to have a close relationship with the development and progression of tumors, cell ageing, and some degenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2’-Deoxyguanosine typically involves the hydroxylation of deoxyguanosine. This can be achieved using Fenton-type reagents, which generate hydroxyl radicals that attack the guanine base . The reaction conditions often include the use of heated sugar and ionizing radiation to facilitate the formation of the hydroxyl radical.
Industrial Production Methods
Industrial production of 8-Hydroxy-2’-Deoxyguanosine is less common due to its specific application in research and diagnostics. it can be produced using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purification and quantification .
化学反応の分析
Types of Reactions
8-Hydroxy-2’-Deoxyguanosine primarily undergoes oxidative reactions due to its formation from oxidative stress. It can also participate in substitution reactions where the hydroxyl group is replaced by other functional groups .
Common Reagents and Conditions
Oxidation: Fenton-type reagents, ionizing radiation.
Substitution: Various nucleophiles can be used to replace the hydroxyl group under controlled conditions.
Major Products
The major product of the oxidation of deoxyguanosine is 8-Hydroxy-2’-Deoxyguanosine itself. Further oxidation can lead to the formation of other oxidative DNA lesions .
類似化合物との比較
Similar Compounds
8-Hydroxyguanosine: A similar compound formed in RNA.
8-Oxo-7,8-dihydro-2’-deoxyguanosine: Another oxidative DNA lesion.
Uniqueness
8-Hydroxy-2’-Deoxyguanosine is unique due to its specific formation in DNA and its role as a biomarker for oxidative stress. Unlike other oxidative lesions, it is widely used in research and diagnostics due to its stability and ease of detection .
特性
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAJQHYUCKICQH-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904338 | |
| Record name | 8-Hydroxy-2'-deoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-Hydroxy-deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
88847-89-6 | |
| Record name | 8-Hydroxy-2′-deoxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88847-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-2'-deoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-hydroxy-2'-deoxyguanosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02502 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Hydroxy-2'-deoxyguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXY-2'-DEOXYGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RGB38T3IB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Hydroxy-deoxyguanosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 8-OHdG formed in DNA?
A1: 8-OHdG is primarily formed by the modification of deoxyguanosine (dG) in DNA by reactive oxygen species (ROS). These ROS, including hydroxyl radicals, can attack the guanine base, leading to the addition of a hydroxyl group at the C8 position, resulting in 8-OHdG. [, ]
Q2: What factors contribute to the formation of 8-OHdG?
A2: Various factors can contribute to increased 8-OHdG formation:
- Exposure to exogenous sources of ROS: This includes UV radiation, ionizing radiation, and environmental toxins like cigarette smoke and diesel exhaust particles. [, , ]
- Endogenous ROS production: Inflammation, mitochondrial dysfunction, and certain metabolic processes can generate ROS within the body. [, , ]
- Reduced antioxidant defense: Inadequate levels of antioxidants or impaired function of antioxidant enzymes can make cells more susceptible to oxidative DNA damage. []
Q3: How is 8-OHdG typically measured in biological samples?
A3: Several analytical methods are employed for 8-OHdG detection and quantification:
- High-performance liquid chromatography with electrochemical detection (HPLC-ECD): This method offers high sensitivity and selectivity for 8-OHdG. [, ]
- Gas chromatography-mass spectrometry (GC-MS): This method analyzes 8-oxoguanine, the free base form of 8-OHdG, after DNA hydrolysis. []
- 32P-Postlabeling high-performance liquid chromatography (32P-HPLC): This highly sensitive method utilizes radioactive labeling for 8-OHdG detection. []
- Enzyme-linked immunosorbent assay (ELISA): This method offers a convenient and high-throughput approach for 8-OHdG measurement. []
- Immunohistochemical staining: This technique allows for the visualization and localization of 8-OHdG within tissues. []
Q4: What are the challenges associated with 8-OHdG analysis?
A4: Accurate 8-OHdG measurement can be challenging due to:
- Artifactual formation: Oxidation of dG to 8-OHdG can occur during sample preparation and analysis. [, ]
- Low abundance: 8-OHdG exists at very low levels in normal cells, requiring highly sensitive analytical methods. [, ]
Q5: Why is 8-OHdG considered a biomarker of oxidative DNA damage?
A5: 8-OHdG is a useful biomarker due to:
Q6: What are the potential consequences of 8-OHdG formation in DNA?
A6: 8-OHdG can have several detrimental consequences:
- Mutagenicity: It can mispair with adenine during DNA replication, leading to G:C to T:A transversions. [, ]
- Disease susceptibility: Elevated 8-OHdG levels have been associated with an increased risk of various cancers, neurodegenerative diseases, cardiovascular diseases, and other age-related disorders. [, , , ]
Q7: What is the role of DNA repair mechanisms in counteracting 8-OHdG formation?
A7: Cells possess DNA repair pathways, primarily base excision repair (BER), to remove 8-OHdG and restore DNA integrity. The enzyme 8-oxoguanine DNA glycosylase (OGG1) plays a crucial role in the BER pathway by recognizing and removing 8-OHdG from DNA. [, ]
Q8: What are some future directions for 8-OHdG research?
A8: Future research directions include:
Q9: Can 8-OHdG levels be modulated by diet or lifestyle interventions?
A9: Studies suggest that a diet rich in antioxidants and lifestyle modifications like regular exercise may help reduce oxidative stress and potentially lower 8-OHdG levels. [, ]
Q10: Is 8-OHdG only found in DNA?
A10: While primarily studied in the context of DNA damage, 8-OHdG can also form in RNA, where it may impact RNA stability and function. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B1666283.png)

![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)

